molecular formula C23H21N3O B326237 N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide

N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide

Cat. No.: B326237
M. Wt: 355.4 g/mol
InChI Key: NYLXNQHCXNOBQX-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-ethyl-3-carbazolyl)methylideneamino]-2-methylbenzamide is a member of carbazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, closely related to the requested compound, has been synthesized and analyzed using techniques like IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, providing insights into its structural properties (Asiri, Khan, & Rasul, 2010).

Applications in Organic Synthesis

  • A method for synthesizing heterocycles combining carbazole and thiadiazole, using 9-ethyl-9H-carbazol-3-carbaldehyde, is described, showcasing the versatility of carbazole derivatives in creating complex organic molecules (Li & Xing, 2012).

Potential in Alzheimer's Disease Treatment

  • Carbazole-based semicarbazones and hydrazones, related to the requested compound, have been explored for their potential in treating Alzheimer's disease due to their cholinesterase inhibitory, antioxidant, and biometal chelating activities (Patel et al., 2021).

Antimicrobial and Antifungal Activities

  • Novel Schiff bases containing carbazole, similar to the requested compound, have shown promising antimicrobial and antifungal activities, indicating potential applications in medical and health sciences (Bal, 2014).
  • 9H-carbazole derivatives have been utilized to prepare new heterocyclic compounds demonstrating significant antimicrobial properties (Salih, Salimon, & Yousif, 2016).

Use in Optoelectronics

  • Carbazole Schiff base derivatives have shown potential as luminescent materials, suggesting applications in the development of optoelectronic devices (Hong-ping, 2010).

Cancer Research

  • A study on a similar compound, N′-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide (NP-10), identified its interaction with mitosis-associated factors, offering insights into its potential application in cancer research (Yokoyama et al., 2019).

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C23H21N3O/c1-3-26-21-11-7-6-10-19(21)20-14-17(12-13-22(20)26)15-24-25-23(27)18-9-5-4-8-16(18)2/h4-15H,3H2,1-2H3,(H,25,27)/b24-15+

InChI Key

NYLXNQHCXNOBQX-BUVRLJJBSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C)C4=CC=CC=C41

SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3C)C4=CC=CC=C41

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.